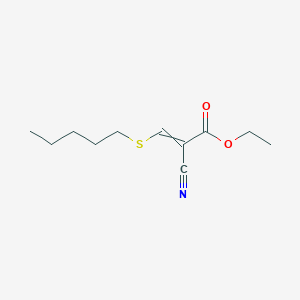
Ethyl 2-cyano-3-(pentylsulfanyl)prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-cyano-3-(pentylsulfanyl)prop-2-enoate is an organic compound that belongs to the class of cyanoacrylates. This compound is characterized by the presence of a cyano group (–CN) and a pentylsulfanyl group (–S–C5H11) attached to a propenoate moiety. Cyanoacrylates are known for their adhesive properties and are widely used in various industrial and medical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-cyano-3-(pentylsulfanyl)prop-2-enoate typically involves the reaction of ethyl cyanoacetate with an appropriate aldehyde in the presence of a base such as piperidine. The reaction is carried out in an ethanol solvent under reflux conditions until the formation of the desired product is complete .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-cyano-3-(pentylsulfanyl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted cyanoacrylates depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-cyano-3-(pentylsulfanyl)prop-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential use in bioadhesives and tissue engineering.
Medicine: Explored for its potential in drug delivery systems due to its adhesive properties.
Industry: Utilized in the production of adhesives and sealants for various applications.
Mechanism of Action
The mechanism of action of ethyl 2-cyano-3-(pentylsulfanyl)prop-2-enoate involves the formation of strong covalent bonds with substrates. The cyano group acts as an electron-withdrawing group, increasing the electrophilicity of the propenoate moiety, which facilitates nucleophilic attack. The pentylsulfanyl group provides additional stability and hydrophobicity to the compound, enhancing its adhesive properties.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-cyano-3-(furan-2-yl)prop-2-enoate: Similar structure but with a furan ring instead of a pentylsulfanyl group.
Ethyl 2-cyano-3-(pyridin-4-yl)prop-2-enoate: Contains a pyridine ring instead of a pentylsulfanyl group.
Uniqueness
Ethyl 2-cyano-3-(pentylsulfanyl)prop-2-enoate is unique due to the presence of the pentylsulfanyl group, which imparts distinct hydrophobic and adhesive properties compared to other cyanoacrylates. This makes it particularly useful in applications where strong adhesion and water resistance are required.
Properties
CAS No. |
90279-75-7 |
|---|---|
Molecular Formula |
C11H17NO2S |
Molecular Weight |
227.33 g/mol |
IUPAC Name |
ethyl 2-cyano-3-pentylsulfanylprop-2-enoate |
InChI |
InChI=1S/C11H17NO2S/c1-3-5-6-7-15-9-10(8-12)11(13)14-4-2/h9H,3-7H2,1-2H3 |
InChI Key |
KNTNUKZBJWMIDU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCSC=C(C#N)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


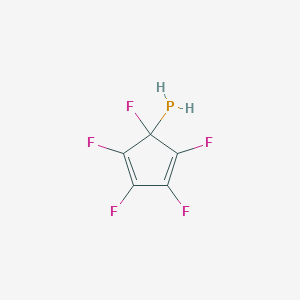
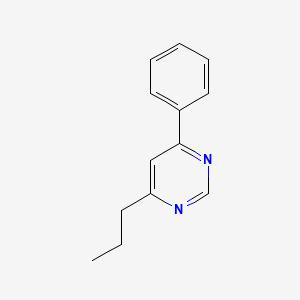
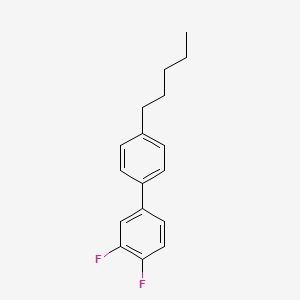

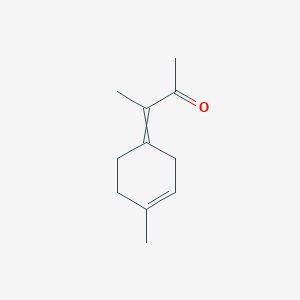
![{3-[(Oxiran-2-yl)methoxy]propyl}[tris(pentyloxy)]silane](/img/structure/B14372159.png)
![4-[2-(3-Nitrophenyl)-4-phenyl-1,2-thiazol-5(2H)-ylidene]morpholin-4-ium perchlorate](/img/structure/B14372161.png)
![6-Cyclohexyl-5H-benzo[a]phenoxazin-5-one](/img/structure/B14372168.png)
![4-Chloro-3-(2,5-dimethoxyphenyl)furo[3,4-c]pyridin-1(3H)-one](/img/structure/B14372170.png)
![1H-Indole-3-carboxaldehyde, 1-[(2,5-dichlorophenyl)methyl]-](/img/structure/B14372178.png)
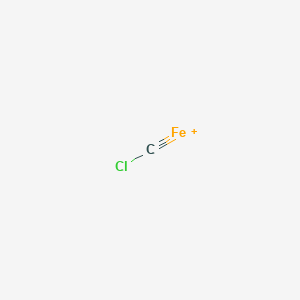

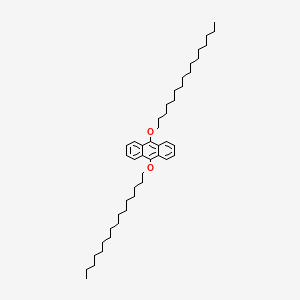
![Methyl chloro[2-(4-nitrophenyl)hydrazinylidene]acetate](/img/structure/B14372207.png)
